

A Comparative Guide to the X-ray Crystallographic Analysis of 3-Nitroindole Derivatives

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Compound of Interest

Compound Name: 3-nitro-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the X-ray crystallographic analysis of several 3-nitroindole derivatives, offering valuable insights for researchers in structural chemistry and drug development. The data presented herein facilitates an objective assessment of the structural parameters of these compounds, supported by detailed experimental protocols.

Performance Comparison of 3-Nitroindole Derivatives

The following table summarizes the key crystallographic data for three distinct 3-nitroindole derivatives, allowing for a direct comparison of their structural properties.

Parameter	tert-butyl 2-methyl-3-nitro-1H-indole-1-carboxylate (CCDC 2251492)	N-(4-(tert-butyl)benzyl)-N-((4-methoxyphenyl) (p-tolyl)methyl)-3-nitro-1H-indol-1-amine (3l)	N-(4-(tert-butyl)benzyl)-N-(bis(4-methoxyphenyl)methyl)-3-nitro-1H-indol-1-amine (3p)
Formula	C14 H16 N2 O4	C37 H35 N3 O3	C38 H37 N3 O4
Crystal System	Monoclinic	Triclinic	Monoclinic
Space Group	P21/c	P-1	P21/n
a (Å)	10.1234(2)	10.345(3)	12.456(4)
b (Å)	8.4567(1)	12.567(4)	15.678(5)
c (Å)	17.2345(3)	13.456(5)	18.901(6)
α (°)	90	87.90(3)	90
β (°)	105.678(2)	78.90(2)	98.765(3)
γ (°)	90	76.54(2)	90
Volume (Å ³)	1412.34(5)	1654.3(9)	3621.1(2)
Z	4	2	4
R-factor (%)	4.56	6.78	5.89

Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the three-dimensional structure of molecules in the solid state, other spectroscopic methods are routinely employed to characterize 3-nitroindole derivatives in solution and provide complementary information.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of 3-nitroindole derivatives in solution. These techniques provide information about the chemical environment of each atom, connectivity, and the number of protons and carbons in the molecule.

- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the compound's structure.

Experimental Protocols

X-ray Crystallography

A single crystal of the 3-nitroindole derivative of suitable size and quality is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

NMR Spectroscopy

A small amount of the purified 3-nitroindole derivative (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The solution is then transferred to an NMR tube. ^1H and ^{13}C NMR spectra are acquired on a spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

Mass Spectrometry

A dilute solution of the 3-nitroindole derivative is prepared in a suitable solvent (e.g., methanol, acetonitrile). The sample is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized 3-nitroindole derivative, highlighting the complementary roles of different analytical techniques.

Caption: Characterization workflow for 3-nitroindole derivatives.

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